molecular formula C11H18O3 B6270757 {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol CAS No. 2680539-18-6

{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol

Cat. No. B6270757
CAS RN: 2680539-18-6
M. Wt: 198.3
InChI Key:
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Description

7,10-Dioxadispiro[2.2.4^6.2^3]dodecan-1-ylmethanol (DDM) is a synthetic compound that has been used in scientific research for a variety of applications. It is a versatile compound with a wide range of potential uses, including as a reagent for chemical synthesis and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been used in scientific research for a variety of applications, including as a reagent for chemical synthesis, as a tool for studying biochemical and physiological processes, and as a potential therapeutic agent. In chemical synthesis, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been used as a catalyst in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. In biochemical and physiological studies, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been used to study the effects of various compounds on cellular processes, such as gene expression and protein folding. Finally, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

The mechanism of action of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes. Specifically, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been shown to interact with the enzymes ubiquitin-activating enzyme 1 (UBA1) and ubiquitin-conjugating enzyme E2 (UBCE2). These enzymes are involved in the ubiquitin-proteasome pathway, which is a cellular process that plays an important role in protein degradation, cellular signaling, and gene expression. By interacting with these enzymes, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol can modulate the activity of the ubiquitin-proteasome pathway, which in turn can affect the activity of various proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In bacteria, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been shown to have antibacterial effects, as well as to modulate the expression of various genes. In yeast, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been shown to modulate the expression of genes involved in the stress response, as well as to inhibit the growth of certain fungal species. In mammalian cells, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has been shown to modulate the expression of various genes, as well as to affect the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

The use of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol in lab experiments has several advantages, including its low cost and its versatility. {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is relatively inexpensive and can be used in a variety of applications, including as a reagent for chemical synthesis, as a tool for studying biochemical and physiological processes, and as a potential therapeutic agent. Additionally, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is easy to handle and store, making it a convenient reagent for laboratory experiments.
However, there are some limitations to the use of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol in lab experiments. {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is a synthetic compound, so its effects may not be the same as those of natural compounds. Additionally, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is a relatively large molecule, so it may not be able to penetrate certain cellular membranes. Finally, {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol has not been extensively studied, so its effects on various organisms and systems may not be fully understood.

Future Directions

There are several potential future directions for research involving {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol. First, further research is needed to better understand the biochemical and physiological effects of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol on various organisms and systems. Additionally, further research is needed to explore the potential therapeutic applications of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol, such as in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research is needed to explore the potential uses of {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol in chemical synthesis, such as in the synthesis of amino acids, peptides, and nucleosides.

Synthesis Methods

{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol is synthesized through a two-step process that involves the reaction of a secondary alcohol with an alkyl halide in the presence of a base, followed by the addition of a metal salt. In the first step, the secondary alcohol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. This reaction produces an alkyl halide, which is then reacted with a metal salt such as sodium chloride, potassium chloride, or sodium bromide in the second step. This reaction produces a tertiary alcohol, which is then oxidized to form {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol' involves the reaction of two starting materials, namely 1,6-dioxaspiro[4.4]nonane and formaldehyde, in the presence of an acid catalyst to form the desired product.", "Starting Materials": [ "1,6-dioxaspiro[4.4]nonane", "Formaldehyde" ], "Reaction": [ "Step 1: Mix 1,6-dioxaspiro[4.4]nonane and formaldehyde in a suitable solvent, such as methanol or ethanol.", "Step 2: Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the desired product is formed.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography, if necessary." ] }

CAS RN

2680539-18-6

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

90

Origin of Product

United States

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